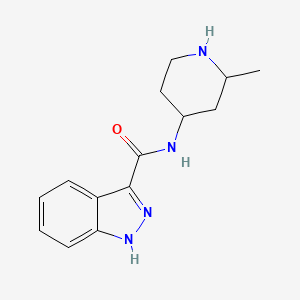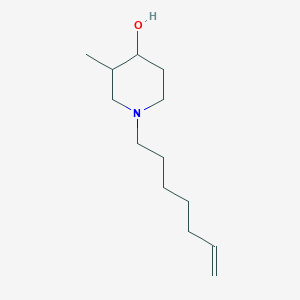
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide, also known as MBT-1, is a synthetic compound that has been studied for its potential therapeutic applications in various diseases. This compound belongs to the class of benzothiophene derivatives and has been shown to exhibit promising results in preclinical studies.
Mécanisme D'action
The exact mechanism of action of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways such as the PI3K/Akt and MAPK pathways. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a key role in the regulation of gene expression.
Biochemical and Physiological Effects:
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In addition, N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is its ability to exhibit potent therapeutic effects in various diseases. It has also been shown to have good bioavailability and pharmacokinetic properties, which make it an attractive candidate for further development. However, one of the limitations of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide is its potential toxicity and adverse effects, which need to be carefully evaluated in preclinical and clinical studies.
Orientations Futures
There are several future directions for the study of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide. One of the areas of interest is the development of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide as a potential therapeutic agent for cancer. Further studies are needed to elucidate the exact mechanism of action of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide in cancer cells and to evaluate its efficacy in preclinical and clinical studies. Another area of interest is the development of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide as a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Further studies are needed to evaluate the safety and efficacy of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide in animal models and clinical trials.
Méthodes De Synthèse
The synthesis of N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide involves the reaction of 2-aminothiophenol with 4-chloro-2-methylpiperidine in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with 2-bromoacetyl chloride to yield N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide.
Applications De Recherche Scientifique
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In preclinical studies, N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide has been shown to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in cancer cells. It has also been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-10-8-12(6-7-16-10)17-15(18)14-9-11-4-2-3-5-13(11)19-14/h2-5,9-10,12,16H,6-8H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVDWSHOPSHGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CCN1)NC(=O)C2=CC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylpiperidin-4-yl)-1-benzothiophene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-3-amine](/img/structure/B6634237.png)
![1-(4-bromothiophen-2-yl)-N-[(1-ethenylpyrazol-4-yl)methyl]methanamine](/img/structure/B6634244.png)
![N-[(1-ethenylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine](/img/structure/B6634257.png)



![2,6-Dichloro-3-[(4-nitroimidazol-1-yl)methyl]pyridine](/img/structure/B6634291.png)
![2,6-Dichloro-3-[(2-propan-2-ylimidazol-1-yl)methyl]pyridine](/img/structure/B6634302.png)
![1-[(2,6-Dichloropyridin-3-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B6634308.png)

![5-[(2,2-Dimethylcyclopropanecarbonyl)amino]pyridine-3-carboxylic acid](/img/structure/B6634316.png)


